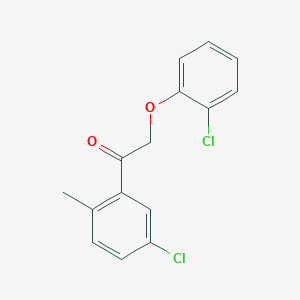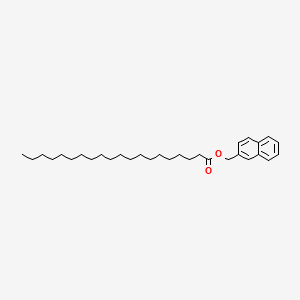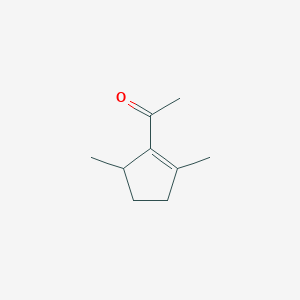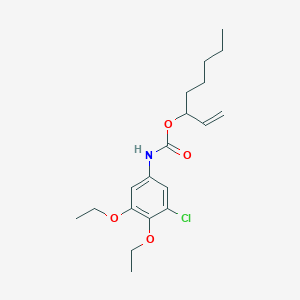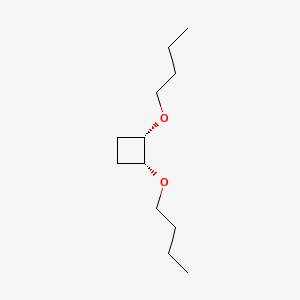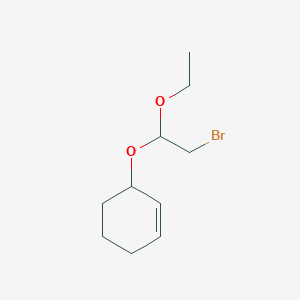
3-(2-Bromo-1-ethoxyethoxy)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-1-ethoxyethoxy)cyclohexene: is an organic compound with the molecular formula C10H17BrO2 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with a bromoethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene typically involves the reaction of cyclohexene with a bromoethoxyethoxy reagent under specific conditions. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of cyclohexene, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Chemistry: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in various substitution and elimination reactions. The presence of the ethoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
3-Bromocyclohexene: Similar in structure but lacks the ethoxyethoxy group.
3-(2-Chloro-1-ethoxyethoxy)cyclohexene: Similar structure with a chlorine atom instead of bromine.
3-(2-Iodo-1-ethoxyethoxy)cyclohexene: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is unique due to the presence of the bromoethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
85710-98-1 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-(2-bromo-1-ethoxyethoxy)cyclohexene |
InChI |
InChI=1S/C10H17BrO2/c1-2-12-10(8-11)13-9-6-4-3-5-7-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |
InChI Key |
ZGKQJVKLJNPDSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)OC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


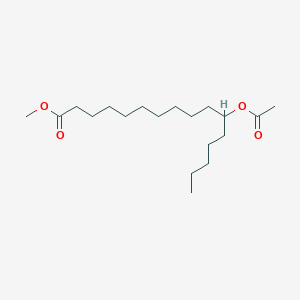

![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
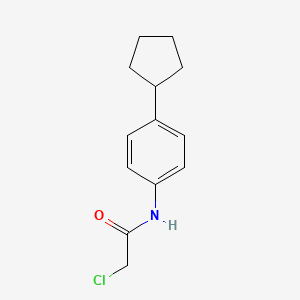

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
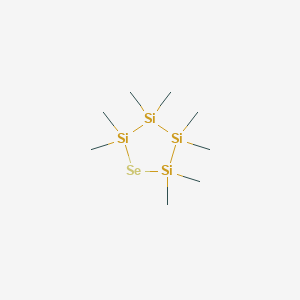
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
